molecular formula C13H18N4O2S B11001922 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11001922
M. Wt: 294.38 g/mol
InChI Key: IAEVNUXJAVENQU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that features both oxazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the formation of the oxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H18N4O2S/c1-7(2)5-12-15-16-13(20-12)14-11(18)6-10-8(3)17-19-9(10)4/h7H,5-6H2,1-4H3,(H,14,16,18)

InChI Key

IAEVNUXJAVENQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NN=C(S2)CC(C)C

Origin of Product

United States

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